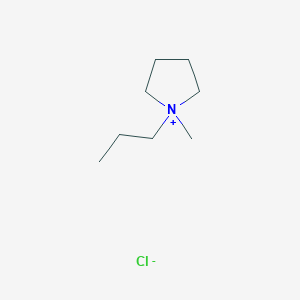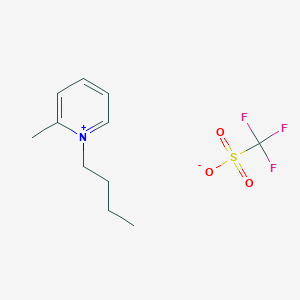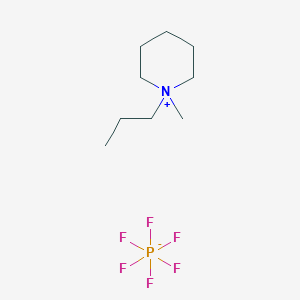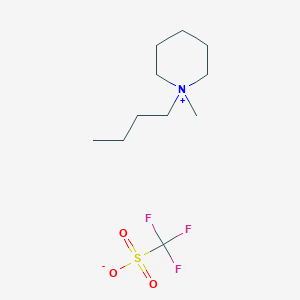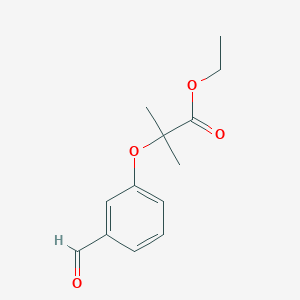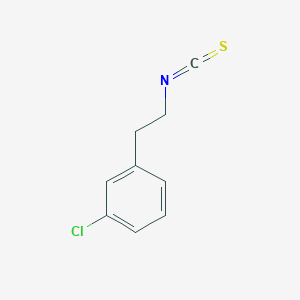
2-(3-Chlorophenyl)ethylisothiocyanate; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)ethylisothiocyanate (2-CEITC) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless, volatile liquid with a boiling point of 110°C and a melting point of -30°C. It is soluble in most organic solvents, including ethanol, chloroform, and acetone. 2-CEITC has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has been widely used in scientific research. It has been used in the study of enzyme inhibition, protein-ligand interactions, drug metabolism, and receptor binding. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of toxins and pollutants on the environment.
Wirkmechanismus
2-(3-Chlorophenyl)ethylisothiocyanate; 97% acts as an inhibitor of enzymes, proteins, and receptors. It binds to these molecules and blocks their activity. It also affects the conformation of proteins and can alter their activity.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in drug metabolism. It has also been shown to inhibit the activity of proteins, such as the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, it has been shown to inhibit the activity of receptors, such as the GABA receptor, which is involved in the regulation of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has several advantages for use in laboratory experiments. It is non-toxic, has low volatility, and is soluble in most organic solvents. It is also relatively inexpensive and can be synthesized easily. However, it is not very stable and can degrade over time.
Zukünftige Richtungen
Future research on 2-(3-Chlorophenyl)ethylisothiocyanate; 97% could focus on its use as a tool to study the effects of drugs on the central nervous system. It could also be used to study the effects of toxins and pollutants on the environment. In addition, it could be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on the regulation of hormones and neurotransmitters. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development of cancer.
Synthesemethoden
2-(3-Chlorophenyl)ethylisothiocyanate; 97% can be synthesized from the reaction of 2-chloroethylisothiocyanate and 3-chlorophenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at a temperature of 80-90°C. The yield of the reaction is typically between 70-90%.
Eigenschaften
IUPAC Name |
1-chloro-3-(2-isothiocyanatoethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJLNPTNAQPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
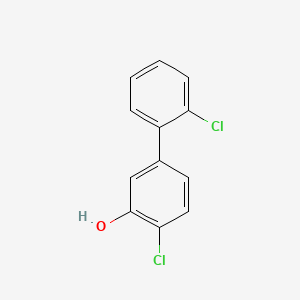


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)


